

Relebactam's Efficacy Against Ceftazidime-Avibactam Resistant Bacteria: A Comparative Guide

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The emergence of resistance to novel β -lactam/ β -lactamase inhibitor combinations like ceftazidime-avibactam poses a significant challenge in treating infections caused by multidrug-resistant Gram-negative bacteria. This guide provides a comparative analysis of the in vitro activity of relebactam, in combination with imipenem, against bacterial variants that have developed resistance to ceftazidime-avibactam. The data presented is compiled from recent studies to support research and development efforts in the field of antimicrobial resistance.

Executive Summary

Relebactam, a diazabicyclooctane β-lactamase inhibitor, restores the activity of imipenem against many bacteria that are resistant to carbapenems.[1][2] This combination, imipenem-relebactam, has demonstrated potent in vitro activity against a range of ceftazidime-avibactam resistant Enterobacterales and Pseudomonas aeruginosa. The primary mechanism of resistance to ceftazidime-avibactam in Klebsiella pneumoniae carbapenemase (KPC)-producing isolates involves mutations in the blaKPC gene, particularly substitutions at Ambler position 179.[3][4] Studies consistently show that imipenem-relebactam remains effective against isolates harboring these specific KPC variants.[3][4]

Comparative In Vitro Activity



The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, comparing the activity of imipenem-relebactam and ceftazidime-avibactam against resistant bacterial isolates.

Table 1: Activity against Klebsiella pneumoniae

Carbapenemase (KPC)-Producing Enterobacterales

Organism/Vari ant	Ceftazidime- Avibactam MIC (µg/mL)	Imipenem- Relebactam MIC (µg/mL)	Key Resistance Mechanism	Reference
E. coli expressing KPC- 2 D179 variants	Resistant (MIC ≥ 8)	Susceptible (MIC ≤ 4)	blaKPC-2 D179 substitutions	[3]
CAZ-AVI- resistant KPC-Kp	Resistant	Susceptible	KPC mutations	[1]
KPC-producing K. pneumoniae (CAZ-AVI-R)	>32	16	ramR + ompK36 mutation, V239G KPC-3 variant	[5]

Table 2: Activity against Carbapenem-Resistant Pseudomonas aeruginosa (CRPA)

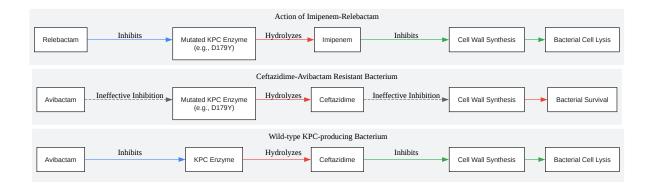


Organism Isolate(s)	Ceftazidime- Avibactam Susceptibility (%)	Imipenem- Relebactam Susceptibility (%)	Notes	Reference
CRPA clinical isolates	79.2%	91.7%	Imipenem- relebactam showed excellent activity.	[6][7]
KPC-2-producing P. aeruginosa	86.4% (19/22)	9.1% (2/22)	Ceftazidime- avibactam was more active in this specific subset.	[8]
Imipenem- resistant P. aeruginosa	Not specified	70% susceptible with relebactam	Relebactam restored imipenem susceptibility in a majority of isolates.	

Mechanisms of Resistance and Action

The primary driver of ceftazidime-avibactam resistance in KPC-producing organisms is the development of mutations in the KPC enzyme that reduce the binding affinity of avibactam while often maintaining or altering the enzyme's ability to hydrolyze β -lactams.





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Caption: Mechanism of ceftazidime-avibactam resistance and relebactam action.

Experimental Protocols

The in vitro susceptibility data presented in this guide were primarily generated using the broth microdilution method, a standardized laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Broth Microdilution for MIC Determination

- Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific concentration (typically 5 x 105 colony-forming units [CFU]/mL).
- Serial Dilution of Antimicrobials: The antimicrobial agents (ceftazidime-avibactam and imipenem-relebactam) are serially diluted in a multi-well microtiter plate containing cation-



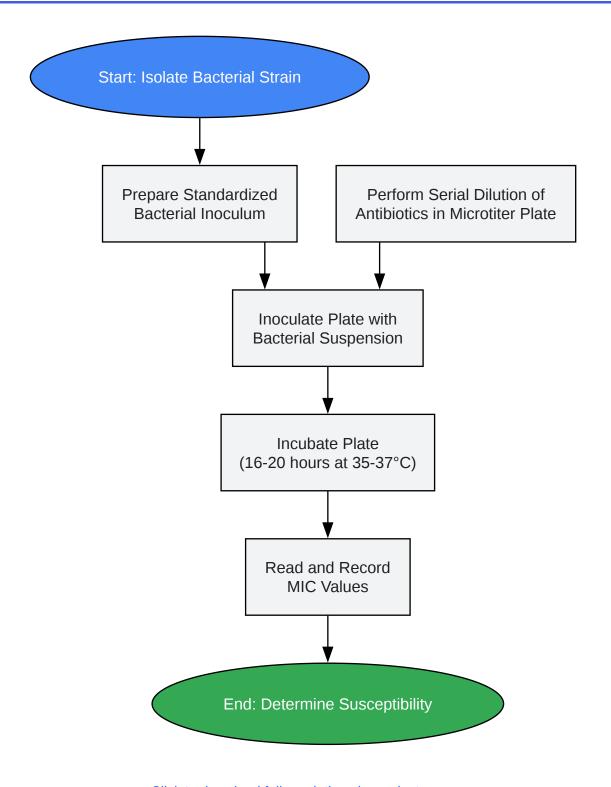




adjusted Mueller-Hinton broth. Avibactam and relebactam are typically tested at a fixed concentration of 4 mg/L.[9]

- Inoculation: Each well is inoculated with the prepared bacterial suspension.
- Incubation: The microtiter plates are incubated at a controlled temperature (usually 35-37°C) for 16-20 hours.
- MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.





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Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Conclusion



The available in vitro data strongly suggest that imipenem-relebactam is a viable therapeutic option for infections caused by certain ceftazidime-avibactam-resistant Enterobacterales, particularly those with KPC variants. While ceftazidime-avibactam resistance is a growing concern, relebactam's ability to inhibit the mutated KPC enzymes responsible for this resistance highlights its importance in the clinical setting. However, it is crucial to note that susceptibility can vary by bacterial species and the specific resistance mechanisms present. For instance, while highly effective against many KPC-producing K. pneumoniae, the activity of imipenem-relebactam against KPC-producing P. aeruginosa may be more limited.[8] Continuous surveillance and further research into resistance mechanisms are essential for optimizing the use of these critical antimicrobial agents.

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